Home > Products > Screening Compounds P63497 > Pitavastatin Calcium
Pitavastatin Calcium - 147526-32-7

Pitavastatin Calcium

Catalog Number: EVT-278697
CAS Number: 147526-32-7
Molecular Formula: C25H24CaFNO4
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pitavastatin hemicalcium, commonly known as pitavastatin, is a statin medication primarily used to manage hypercholesterolemia and mixed dyslipidemia. It functions as an inhibitor of the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This medication has been shown to effectively reduce low-density lipoprotein cholesterol (LDL-C) and total cholesterol (TC) levels in patients when dietary and other non-pharmacological measures are insufficient8.

Atorvastatin

Compound Description: Atorvastatin is a statin medication used to prevent cardiovascular disease in those at high risk and treat abnormal lipid levels []. It is a synthetic lipid-lowering agent that acts as an inhibitor of HMG-CoA reductase. Atorvastatin is marketed and sold under the trade name Lipitor and is available as a generic medication.

Relevance: Atorvastatin, like Pitavastatin hemicalcium, is a member of the statin class of drugs, also known as HMG-CoA reductase inhibitors []. These drugs are structurally similar and share the same mechanism of action, which is to inhibit the enzyme HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway in the liver.

Ezetimibe

Compound Description: Ezetimibe is a lipid-lowering medication that acts by selectively inhibiting the intestinal absorption of cholesterol and related plant sterols [, ]. It is marketed and sold under the trade name Zetia.

Relevance: While not structurally related to Pitavastatin hemicalcium, ezetimibe is often used in combination with statins, including Pitavastatin hemicalcium, for the treatment of hyperlipidemia [, ]. This is because the two drugs have complementary mechanisms of action, leading to a more pronounced reduction in low-density lipoprotein cholesterol (LDL-C) levels.

Pravastatin

Compound Description: Pravastatin is a member of the statin family of medications, used for lowering cholesterol and preventing cardiovascular disease []. It works by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol production in the liver. Pravastatin is marketed under the brand name Pravachol, and is available as a generic medication.

Relevance: Pravastatin, similar to Pitavastatin hemicalcium, belongs to the statin drug class and functions as an HMG-CoA reductase inhibitor []. Structurally similar, both drugs act through the same mechanism, inhibiting HMG-CoA reductase to lower cholesterol levels.

Rosuvastatin

Compound Description: Rosuvastatin is a statin medication, prescribed to reduce high cholesterol and prevent cardiovascular disease []. It functions by inhibiting HMG-CoA reductase, an enzyme essential for cholesterol production in the liver. Marketed as Crestor, rosuvastatin is also available as a generic drug.

Relevance: Rosuvastatin, like Pitavastatin hemicalcium, is a member of the statin drug class and inhibits HMG-CoA reductase []. Both medications are structurally similar and operate through the same mechanism, targeting HMG-CoA reductase to reduce cholesterol.

Simvastatin

Compound Description: Simvastatin is a statin medication utilized to decrease elevated cholesterol and mitigate the risk of cardiovascular disease []. Its mechanism involves inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol production in the liver. Marketed under the brand name Zocor, simvastatin is available as both a brand-name and generic medication.

Relevance: Similar to Pitavastatin hemicalcium, simvastatin belongs to the statin family of drugs and acts as an HMG-CoA reductase inhibitor []. The structural similarity between these drugs allows them to function through the same mechanism, inhibiting HMG-CoA reductase for cholesterol reduction.

Applications in Various Fields

Cardiovascular Health

Pitavastatin has demonstrated efficacy in improving endothelial function in chronic smokers, an effect attributed to its antioxidant properties. In a study involving male chronic smokers with mild hypercholesterolemia, pitavastatin significantly restored endothelial function and reduced oxidative stress levels compared to untreated controls2. Furthermore, it has been shown to mitigate angiotensin II-induced cardiovascular remodeling and renal insufficiency, highlighting its potential in treating hypertension-related organ damage3.

Neuroprotection

In the context of neurology, pitavastatin has been reported to reduce hippocampal damage after transient cerebral ischemia in gerbils. The neuroprotective effects are associated with the preservation of superoxide dismutase (SOD) enzymes, particularly copper/zinc-SOD, suggesting that pitavastatin's ability to target free radicals may contribute to its beneficial effects against ischemic stroke5.

Bone Health

Pitavastatin has also been implicated in bone health, where it enhances the expression of bone morphogenetic protein-2 (BMP-2) and osteocalcin in human osteoblasts. This effect is mediated through the inhibition of Rho-associated kinase (Rho-kinase), suggesting a potential therapeutic role for pitavastatin in the treatment of osteoporosis6.

Endothelial Function and Inflammation

In addition to its lipid-lowering effects, pitavastatin has anti-inflammatory properties. It upregulates eNOS production and suppresses miR-155 expression in lipopolysaccharide-stimulated human umbilical vein endothelial cells, indicating its role in ameliorating endothelial dysfunction and inflammation7.

Dyslipidemias and Lipid Goals

Pitavastatin is particularly effective in treating dyslipidemias and achieving lipid goals. It induces a robust reduction in serum LDL-C levels and has been shown to have a superior high-density lipoprotein cholesterol (HDL-C) elevating activity compared to other statins. Its minimal metabolism by CYP enzymes results in fewer drug-drug interactions, making it a favorable option for patients, especially those with metabolic syndrome4.

Classification and Source

Pitavastatin Calcium is classified as an HMG-CoA reductase inhibitor. It is derived from the fermentation products of Penicillium citrinum and is specifically designed to inhibit the enzyme responsible for cholesterol synthesis in the liver. The compound is recognized for its efficacy in lowering low-density lipoprotein cholesterol levels and is approved by the Food and Drug Administration for clinical use.

Synthesis Analysis

The synthesis of Pitavastatin Calcium involves several key steps that have been refined over time to improve yield and purity. A novel synthetic route has been developed that emphasizes efficiency and minimizes impurities:

  1. Key Intermediate Formation: The synthesis begins with the preparation of a key intermediate through the condensation of 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinoline with (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate. This method yields high-quality intermediates with minimal Z-isomer formation .
  2. Subsequent Reactions: The process includes oxidation and methylation reactions to form various intermediates before obtaining the final product. For instance, one method involves reacting 3-bromoethyl-2-cyclopropyl-4-(4'-fluorophenyl) quinoline with 2-mercaptobenzimidazole to create sulfo-compounds, followed by further oxidation and methylation .
  3. Final Steps: The final steps typically involve salification with calcium salts, such as calcium chloride or calcium acetate, under controlled conditions to yield Pitavastatin Calcium .
Molecular Structure Analysis

The molecular formula of Pitavastatin Calcium is C25H25F1N2O6SCaC_{25}H_{25}F_{1}N_{2}O_{6}S\cdot Ca. It features two chiral centers, contributing to its stereochemistry. The structure includes:

  • A cyclopropyl group
  • A fluorophenyl moiety
  • A quinoline core

The compound exhibits various polymorphic forms, which can influence its stability and solubility characteristics . X-ray powder diffraction analysis can reveal distinct peaks that help identify specific polymorphs.

Chemical Reactions Analysis

Pitavastatin Calcium participates in various chemical reactions during its synthesis:

  • Condensation Reactions: Key to forming intermediates.
  • Oxidation Reactions: Used to convert certain functional groups into others.
  • Methylation: This step introduces methyl groups into the structure.

These reactions are crucial for constructing the complex molecular architecture required for the active pharmaceutical ingredient .

Mechanism of Action

Pitavastatin Calcium functions primarily by inhibiting HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. By blocking this enzyme, it effectively reduces cholesterol production in the liver, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream. Additionally, it promotes upregulation of hepatic LDL receptors, enhancing clearance from circulation. This dual action contributes significantly to its effectiveness in managing dyslipidemia .

Physical and Chemical Properties Analysis

Pitavastatin Calcium possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 478.6 g/mol.
  • Solubility: Soluble in organic solvents like acetonitrile but has limited solubility in water.
  • Stability: Different polymorphs exhibit varying degrees of stability; thus, controlling moisture content is essential for maintaining efficacy .

The compound's crystalline form can be characterized by specific X-ray diffraction patterns that confirm its identity and purity.

Applications

Pitavastatin Calcium is extensively used in clinical settings for:

  • Cholesterol Management: Effective in lowering low-density lipoprotein cholesterol levels.
  • Cardiovascular Disease Prevention: Used for both primary and secondary prevention strategies against cardiovascular events.
  • Research Applications: Investigated for potential benefits beyond lipid-lowering effects, including anti-inflammatory properties.
Mechanistic Pathways of Hydroxymethylglutaryl-Coenzyme A Reductase Inhibition

Structural Determinants of Competitive Inhibition Kinetics

Pitavastatin Calcium ((3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid calcium salt) exhibits distinct structural features that govern its high-affinity binding to hydroxymethylglutaryl-coenzyme A reductase. The pharmacophore consists of:

  • A quinoline ring with a fluorophenyl moiety at position 4, enhancing hydrophobic interactions with the enzyme's active site
  • A cyclopropyl group at position 2, providing steric constraint that optimizes binding orientation
  • A dihydroxyheptenoic acid side chain mimicking the natural substrate hydroxymethylglutaryl-coenzyme A, enabling competitive displacement [5] [9]

This configuration yields a median inhibitory concentration (IC₅₀) of 5.8 nM in human hepatoma (HepG2) cells, demonstrating 2.9-fold greater potency than simvastatin and 5.7-fold greater than atorvastatin [5]. The dissociation constant (Kᵢ) of 1.7 nM reflects tighter binding compared to other statins due to optimal van der Waals contacts and hydrogen bonding with residues Lys735, Asp690, and Lys692 of hydroxymethylglutaryl-coenzyme A reductase [1] [7].

Table 1: Comparative Inhibition Kinetics of Statins

StatinIC₅₀ (nM)Kᵢ (nM)Binding Affinity Determinants
Pitavastatin5.81.7Quinoline ring, fluorophenyl, cyclopropyl
Rosuvastatin12.05.4Pyrimidine-sulfonamide group
Atorvastatin15.28.2Fluorophenyl, isopropyl group
Simvastatin16.011.1Butyryl ester decalin ring

Data compiled from [1] [5] [9]

Allosteric Modulation of Enzyme-Substrate Binding Dynamics

Pitavastatin Calcium induces conformational changes beyond competitive inhibition:

  • Induced-fit remodeling: Binding triggers closure of the cis-loop (residues 683-694), occluding the substrate access channel and preventing hydroxymethylglutaryl-coenzyme A entry [3]
  • Slow dissociation kinetics: The cyclopropyl-quinoline moiety stabilizes the enzyme-inhibitor complex with a residence time >120 minutes, prolonging inhibition beyond plasma clearance [5] [6]
  • Coenzyme A displacement: The fluorophenyl group disrupts NADP⁺ coordination, reducing cofactor binding affinity by 40-fold compared to the native enzyme-substrate complex [3] [7]

These allosteric effects convert hydroxymethylglutaryl-coenzyme A reductase to a low-activity state, reducing mevalonate production by 92% at pharmacologically relevant concentrations (1 μM) [1].

Hepatic Low-Density Lipoprotein Receptor Upregulation Mechanisms

Cholesterol depletion in hepatocytes activates sterol regulatory element-binding protein 2 processing:

  • Translocation to Golgi: Hydroxymethylglutaryl-coenzyme A reductase inhibition depletes oxysterols, triggering sterol regulatory element-binding protein 2 cleavage by Site-1 protease and Site-2 protease
  • Nuclear translocation: Mature sterol regulatory element-binding protein 2 fragment binds sterol response elements in the low-density lipoprotein receptor promoter
  • Transcriptional activation: Low-density lipoprotein receptor mRNA increases 3.5-fold within 6 hours post-Pitavastatin administration [1] [6]

Pitavastatin Calcium demonstrates superior low-density lipoprotein receptor upregulation versus comparators:

  • 2.8-fold greater low-density lipoprotein receptor mRNA induction than simvastatin at equipotent concentrations
  • 40% longer low-density lipoprotein receptor protein half-life due to reduced proprotein convertase subtilisin/kexin type 9-mediated degradation [5] [7]

Liver-specific targeting is enhanced by organic anion transporting polypeptide 1B1-mediated uptake, achieving 54-fold higher intrahepatic concentration versus plasma [6] [7].

Intracellular Cholesterol Homeostasis Regulation

Pitavastatin Calcium modulates cholesterol homeostasis through multifaceted pathways:

  • Very low-density lipoprotein assembly suppression: Reduces microsomal triglyceride transfer protein activity, decreasing apolipoprotein B-100 secretion by 35-60% [1] [5]
  • Cholesterol ester hydrolysis: Upregulates neutral cholesteryl ester hydrolase, liberating free cholesterol for ATP-binding cassette transporter A1-mediated efflux
  • Sterol flux redirection: Inhibits acyl-CoA:cholesterol acyltransferase, reducing cholesterol esterification by 45% and increasing free cholesterol pool for regulatory sensing [5]

Feedback regulation occurs via sterol regulatory element-binding protein 2-mediated induction of hydroxymethylglutaryl-coenzyme A reductase and low-density lipoprotein receptor genes. Pitavastatin's prolonged inhibition kinetics overcome this compensation, maintaining 65-75% cholesterol synthesis suppression at trough concentrations [3] [6].

Non-Lipid-Related Signaling Cascades

Pitavastatin Calcium modulates isoprenoid-dependent signaling through mevalonate pathway intermediates:

Rho/Rho-Associated Coiled-Coil Containing Protein Kinase Pathway

  • Geranylgeranyl pyrophosphate depletion: Reduces prenylation of RhoA GTPase by 70%, preventing membrane translocation
  • Rho-associated coiled-coil containing protein kinase inhibition: Unprenylated RhoA sequesters Rho guanine nucleotide dissociation inhibitor, decreasing Rho-associated coiled-coil containing protein kinase activity by 50-80% [5] [7]
  • Downstream effects:
  • Enhanced endothelial nitric oxide synthase expression via Akt-mediated phosphorylation
  • Reduced vascular smooth muscle cell migration (65% inhibition at 1 μM)
  • Suppression of nuclear factor kappa-light-chain-enhancer of activated B cells activity [7] [9]

Peroxisome Proliferator-Activated Receptor Alpha Activation

  • Direct binding to peroxisome proliferator-activated receptor alpha ligand-binding domain (Kd = 2.3 μM)
  • Upregulation of apolipoprotein A-I transcription (2.1-fold) and ATP-binding cassette transporter A1 expression
  • Increased high-density lipoprotein cholesterol synthesis and maturation [5] [6]

Table 2: Non-Lipid Signaling Effects of Pitavastatin Calcium

PathwayMolecular TargetFunctional ConsequenceMagnitude of Effect
Rho/Rho-associated coiled-coil containing protein kinaseGeranylgeranyl pyrophosphateEndothelial nitric oxide synthase upregulation80% ↑ nitric oxide production
Peroxisome proliferator-activated receptor alphaLigand-binding domainApolipoprotein A-I synthesis2.1-fold ↑ transcription
Kruppel-like factor 2Rho-associated coiled-coil containing protein kinase-dependentThrombomodulin expression45% ↑ anti-thrombotic activity
Nuclear factor kappa-light-chain-enhancer of activated B cellsInhibitor of nuclear factor kappa light polypeptide gene enhancer in B-cells kinaseMonocyte chemotactic protein-1 reduction60% ↓ chemokine secretion

Data from [5] [7] [9]

In human endothelial cells, Pitavastatin Calcium (0.1-1 μM) induces autophagy via adenosine monophosphate-activated protein kinase-mediated Unc-51-like autophagy-activating kinase 1 phosphorylation, promoting clearance of damaged mitochondria and reducing reactive oxygen species generation by 40% [7]. This mechanism contributes to its documented anti-atherosclerotic effects beyond low-density lipoprotein cholesterol reduction.

Properties

CAS Number

147526-32-7

Product Name

Pitavastatin Calcium

IUPAC Name

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C25H24CaFNO4

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/b12-11+;/t18-,19-;/m1./s1

InChI Key

AMUDYCAFPCQTAZ-NRFPMOEYSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

Synonyms

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
itavastatin
itavastatin calcium
nisvastatin
NK 104
NK-104
P 872441
P-872441
pitavastatin
pitavastatin calcium
pitavastatin lactone

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca]

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.